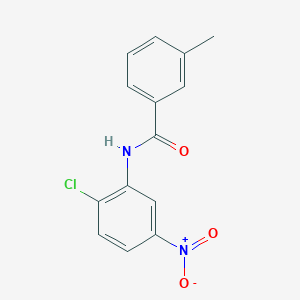

N-(2-chloro-5-nitrophenyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "N-(2-chloro-5-nitrophenyl)-3-methylbenzamide" often involves complex reactions highlighting the importance of precise conditions for achieving desired products. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide showcases the use of NMR, MS, IR, and X-ray diffraction methods for characterization and emphasizes the role of pi-pi conjugation and hydrogen bonding interactions in stabilizing the crystal structure (He et al., 2014).

Molecular Structure Analysis

The molecular structure of closely related compounds, determined through single-crystal X-ray diffraction and spectroscopic methods, often reveals intricate details about stereochemistry and crystal packing. For example, the study of isomeric N-(iodophenyl)nitrobenzamides highlights different three-dimensional framework structures influenced by N-H...O, C-H...O hydrogen bonds, and iodo...carbonyl interactions, showcasing the diversity of molecular arrangements possible within this chemical space (Wardell et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of "N-(2-chloro-5-nitrophenyl)-3-methylbenzamide" can be inferred from related compounds, which undergo various reactions based on their functional groups. The reductive chemistry of similar compounds, for instance, highlights the potential for selective toxicity in hypoxic cells, indicating the importance of nitro group reduction and the formation of reactive intermediates (Palmer et al., 1995).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds in different environments. The synthesis and characterization of derivatives, like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, provide insights into their physical properties and potential as antidiabetic agents, demonstrating the relationship between structure and activity (Thakral et al., 2020).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming specific interactions, are pivotal for the application of "N-(2-chloro-5-nitrophenyl)-3-methylbenzamide" in research and industry. Studies on similar compounds, exploring their mutagenicity, bioavailability, and interactions with biological targets, provide valuable data for predicting the behavior of "N-(2-chloro-5-nitrophenyl)-3-methylbenzamide" in complex systems (Kapetanovic et al., 2012).

Applications De Recherche Scientifique

Organic Synthesis Applications

Pharmacological Research

In pharmacological studies, derivatives of N-(2-chloro-5-nitrophenyl)-3-methylbenzamide have been evaluated for their potential in cancer therapy and other medical applications. For example, compounds related to N-(2-chloro-5-nitrophenyl)-3-methylbenzamide have been investigated for their anticonvulsant activities, indicating the chemical's utility in developing new therapeutic agents (V. Bailleux, L. Vallée, J. Nuyts, G. Hamoir, J. Poupaert, J. Stables, & J. Vamecq, 1995). These studies contribute to our understanding of the chemical's potential in treating neurological disorders.

Material Science

N-(2-chloro-5-nitrophenyl)-3-methylbenzamide and its derivatives have been explored for their applications in material science, such as in the development of biosensors and corrosion inhibitors. For instance, a study on the electrochemical characterization of modified electrodes for the determination of glutathione and piroxicam highlights the utility of N-(2-chloro-5-nitrophenyl)-3-methylbenzamide derivatives in creating sensitive and selective biosensors (H. Karimi-Maleh, Fahimeh Tahernejad-Javazmi, A. Ensafi, R. Moradi, S. Mallakpour, & H. Beitollahi, 2014). Additionally, its derivatives have shown promise as corrosion inhibitors, further showcasing the versatility of this chemical in various scientific applications (Ankush Mishra, C. Verma, H. Lgaz, V. Srivastava, M. Quraishi, & E. Ebenso, 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-chloro-5-nitrophenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-3-2-4-10(7-9)14(18)16-13-8-11(17(19)20)5-6-12(13)15/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZKJUMWEZZAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351805 |

Source

|

| Record name | N-(2-chloro-5-nitrophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-nitrophenyl)-3-methylbenzamide | |

CAS RN |

329937-66-8 |

Source

|

| Record name | N-(2-chloro-5-nitrophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)

![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)

![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)